molecular formula C21H20N2O4S B2732256 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877635-39-7

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2732256
CAS No.: 877635-39-7
M. Wt: 396.46
InChI Key: CGAJXTHKZXOPIS-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-pyran core substituted with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group at position 6 and a 3,4-dimethylbenzoate ester at position 3.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12-5-6-16(7-13(12)2)20(25)27-19-10-26-17(9-18(19)24)11-28-21-22-14(3)8-15(4)23-21/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAJXTHKZXOPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate” typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Thioether Formation:

    Pyran Ring Formation: The pyran ring is formed through a cyclization reaction, often involving the use of a base to facilitate the ring closure.

    Esterification: The final step involves the esterification of the pyran derivative with 3,4-dimethylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science research.

Mechanism of Action

The mechanism of action of “6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate” depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and pyrimidine groups could play a crucial role in binding to the active sites of enzymes, while the pyran and benzoate moieties may influence the compound’s overall bioavailability and distribution.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound ID Substituent on Benzoate Molecular Formula Molecular Weight (g/mol) Key Features
Target 3,4-dimethyl C21H20N2O5S* ~412.47* Enhanced lipophilicity; EDG effects
BI61238 3-methoxy C20H18N2O5S 398.43 Moderate polarity; methoxy EDG
BC84700 4-ethoxyphenyl C22H22N2O5S 426.49 Larger substituent; increased MW
BE80462 4-fluorophenyl C18H13FN2O4S 372.37 EWG (F); reduced lipophilicity
BF77495 4-chlorophenyl C20H17ClN2O4S 416.88 EWG (Cl); moderate hydrophobicity
BD68363 4-nitrophenyl C20H17N3O6S 427.43 Strong EWG (NO₂); high polarity

*Estimated based on structural analogs .

Key Observations:

Substituent Effects: Electron-Donating Groups (EDG): The target compound’s 3,4-dimethyl groups enhance lipophilicity and steric bulk compared to BI61238’s methoxy group. Methyl groups (EDG) may improve metabolic stability over polar substituents .

Molecular Weight and Size :

  • The target compound’s molecular weight (~412.47 g/mol) positions it between BI61238 (398.43 g/mol) and BC84700 (426.49 g/mol). Larger substituents (e.g., ethoxy in BC84700) increase steric hindrance, which could influence synthetic accessibility or target engagement .

Synthetic Considerations :

  • The 3,4-dimethyl substitution requires regioselective synthesis, contrasting with para-substituted analogs (e.g., BF77495’s 4-chlorophenyl), which may simplify synthesis due to symmetric reactivity .

Implications for Research and Development

  • Drug Design : The 3,4-dimethylbenzoate’s lipophilicity may favor membrane permeability, making the target compound a candidate for hydrophobic target sites. Conversely, polar analogs like BD68363 (nitro) could be prioritized for aqueous environments .

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (C23H24N4O4S) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular weight is approximately 452.53 g/mol , and it exhibits a complex structure that includes a pyrimidine ring and a pyran moiety. The presence of the sulfanyl group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight452.53 g/mol
Purity≥ 95%

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the pyrimidine and pyran rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies have suggested that derivatives containing similar structural features exhibit antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfanyl groups demonstrated significant inhibition zones, suggesting that our compound may exhibit similar antimicrobial properties .

Study 2: Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity using DPPH and ABTS radical scavenging methods. Compounds structurally similar to this compound showed promising results in reducing oxidative stress markers in cellular models .

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that certain pyran derivatives could inhibit key enzymes involved in cancer cell metabolism. This suggests a potential role for our compound in cancer therapeutics by disrupting metabolic pathways critical for tumor growth .

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